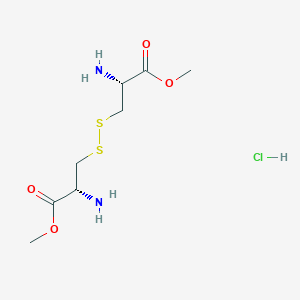

L-Cystine dimethyl ester diHCl

Description

Contextualization as a Disulfide-Bridged Amino Acid Derivative in Research

Disulfide bridges (–S–S–) are covalent bonds formed by the oxidation of two thiol groups, typically from cysteine residues. In proteins and peptides, these bridges are fundamental for maintaining conformational stability, a feature essential to their biological efficacy. uq.edu.auoatext.com L-Cystine dimethyl ester dihydrochloride (B599025) is a quintessential example of a disulfide-bridged amino acid derivative, representing the dimer of L-cysteine methyl ester joined by a disulfide linkage. scbt.com

This structural feature makes the compound a valuable tool in several research domains:

Biomaterials and Drug Delivery: The disulfide bond is redox-sensitive and can be cleaved under the reducing conditions found inside cells, which have high concentrations of glutathione. researchgate.net This property is exploited in the design of "smart" drug delivery systems. Researchers have synthesized bioreducible nanoparticles and nanohydrogels using L-Cystine dimethyl ester dihydrochloride or its derivatives. uq.edu.auresearchgate.netnih.gov These nanocarriers can encapsulate therapeutic agents, remain stable in the bloodstream, and then release their cargo specifically within the target cells, enhancing therapeutic efficiency. researchgate.net

Antioxidant Research: The compound serves as a precursor in the synthesis of various molecules and is used in studies investigating the role of antioxidants in preventing cellular damage. chemimpex.com

The physical properties of L-Cystine dimethyl ester dihydrochloride, such as its high purity, good solubility in certain solvents, and stability, make it an effective and versatile reagent in the laboratory. chemimpex.com

Table 1: Physicochemical Properties of L-Cystine Dimethyl Ester Dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 32854-09-4 scbt.comsigmaaldrich.combiosynth.comthermofisher.com |

| Molecular Formula | C₈H₁₆N₂O₄S₂ · 2HCl scbt.comsigmaaldrich.combiosynth.com |

| Molecular Weight | 341.28 g/mol scbt.comsigmaaldrich.combiosynth.com |

| Appearance | White to almost white crystalline powder tcichemicals.comtcichemicals.com |

| Melting Point | 179-183 °C (decomposes) sigmaaldrich.comscientificlabs.ietcichemicals.comtcichemicals.com |

| Optical Activity [α]D | -36.0° to -45.0° in methanol (B129727) sigmaaldrich.comtcichemicals.comtcichemicals.comsigmaaldrich.com |

| Synonyms | (H-Cys-OMe)₂·2HCl, Dimethyl L-cystinate dihydrochloride sigmaaldrich.comtcichemicals.comnih.gov |

Foundational Studies and Historical Trajectories in its Chemical Investigation

The chemical investigation of L-Cystine dimethyl ester dihydrochloride is rooted in the foundational era of peptide chemistry. One of the key early reports is a 1962 paper by Zervas and Photaki, which detailed the synthesis of various cysteine and cystine derivatives for use in peptide synthesis. uoa.gr In this study, the compound was prepared from L-cystine using the thionyl chloride method in methanol, a standard procedure for esterification. nih.govuoa.gr The researchers characterized the resulting white crystalline solid, reporting a melting point of 173°C (a value close to modern measurements) and a specific optical rotation of -39.0° in methanol. uoa.gr This work established it as a reliable reagent for incorporating the cystine unit into growing peptide chains. uoa.gr

Over the decades, the application of L-Cystine dimethyl ester dihydrochloride has evolved significantly. While its role in fundamental peptide synthesis remains relevant, its unique properties have been harnessed for more advanced applications. sigmaaldrich.com

Table 2: Key Research Findings and Applications

| Research Area | Key Findings |

|---|---|

| Peptide Synthesis | Foundational methods established its use for creating disulfide-bridged peptides, enhancing their stability. researchgate.netscirp.orguoa.gr |

| Cystinuria Research | Investigated as a crystal growth inhibitor of L-cystine. acs.org In a mouse model of cystinuria, a condition characterized by the formation of cystine kidney stones, treatment with L-Cystine dimethyl ester (CDME) led to a significant decrease in the size of stones. nih.gov It is hypothesized that the compound and its metabolite, L-cysteine methyl ester, are incorporated into the crystal structure, thereby inhibiting further growth. nih.gov |

| Drug Delivery Systems | Used to synthesize redox-responsive polymers and nanoparticles. researchgate.net These materials can encapsulate hydrophobic drugs, improving their bioavailability and enabling targeted release in the reductive intracellular environment. researchgate.net For example, nanoparticles made with a polydisulfide amide derived from this ester effectively delivered anticancer drugs and suppressed tumor volume in vivo. researchgate.net |

| Corrosion Inhibition | The related compound, L-cysteine methyl ester hydrochloride, has been studied as an effective corrosion inhibitor for copper in acidic solutions. researchgate.net |

The trajectory of research on L-Cystine dimethyl ester dihydrochloride illustrates its journey from a simple amino acid derivative in classic peptide chemistry to a sophisticated tool in modern materials science and potential therapeutic development.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H17ClN2O4S2 |

|---|---|

Molecular Weight |

304.8 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;hydrochloride |

InChI |

InChI=1S/C8H16N2O4S2.ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;/h5-6H,3-4,9-10H2,1-2H3;1H/t5-,6-;/m0./s1 |

InChI Key |

HWLITAQLKZWPJB-GEMLJDPKSA-N |

Isomeric SMILES |

COC(=O)[C@H](CSSC[C@@H](C(=O)OC)N)N.Cl |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Methodological Advancements for L Cystine Dimethyl Ester Dihydrochloride

Esterification Protocols and Optimization Strategies

The direct esterification of L-cystine to its dimethyl ester dihydrochloride (B599025) form is a fundamental transformation that requires careful control of reaction conditions to achieve high yields and purity.

Acid-Catalyzed Esterification Approaches from L-Cystine

The most common and direct method for the synthesis of L-cystine dimethyl ester dihydrochloride is the Fischer-Speier esterification, which involves treating L-cystine with methanol (B129727) in the presence of a strong acid catalyst. The dihydrochloride salt of the ester is typically formed in situ or during the workup process.

Two primary acid catalysts are frequently employed for this transformation: thionyl chloride (SOCl₂) and hydrogen chloride (HCl) gas.

Thionyl Chloride in Methanol: A widely used method involves the slow addition of thionyl chloride to a cooled suspension of L-cystine in methanol. nih.gov The reaction of thionyl chloride with methanol generates HCl in situ, which acts as the catalyst for the esterification. The reaction mixture is typically heated to reflux to drive the reaction to completion.

Hydrogen Chloride in Methanol: An alternative approach utilizes a solution of hydrogen chloride gas dissolved in methanol. L-cystine is suspended in methanol, and the methanolic HCl solution is added. google.com Similar to the thionyl chloride method, the reaction is generally heated to reflux for several hours.

Reaction Condition Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of L-cystine dimethyl ester dihydrochloride. Key parameters that are often manipulated include temperature, reaction time, and the concentration of the acid catalyst.

| Catalyst | Reactant Ratio (L-Cystine:Catalyst) | Solvent | Temperature | Time (h) | Yield |

| Thionyl Chloride | 1 : 2.1 | Methanol | Reflux | 4 | High |

| HCl gas in Methanol | - | Methanol | Reflux | 4 | High |

This table presents a summary of typical reaction conditions for the acid-catalyzed esterification of L-Cystine.

For the thionyl chloride method, maintaining a low temperature (0-5°C) during the initial addition of the catalyst is important to control the exothermic reaction with methanol. Subsequently, a reflux period of around 4 hours is generally sufficient to achieve a high conversion rate. nih.gov Similarly, when using methanolic HCl, a reflux period of approximately 4 hours is also common. google.com The use of a large excess of methanol not only acts as the solvent but also drives the equilibrium towards the product side, in accordance with Le Chatelier's principle.

Minimization of Side Product Formation in Esterification Processes

Several side reactions can occur during the acid-catalyzed esterification of L-cystine, potentially leading to impurities in the final product. The primary concerns are racemization and degradation of the disulfide bond.

Racemization: The acidic conditions and elevated temperatures employed during esterification can lead to the racemization of the chiral centers in L-cystine. Cysteine and its derivatives are known to be susceptible to racemization, especially under harsh acidic or basic conditions. highfine.compeptide.com Minimizing the reaction time and temperature can help to reduce the extent of racemization. The use of milder coupling agents in peptide synthesis, for instance, is a strategy to avoid racemization, and similar principles of gentle handling can be applied here. highfine.com

Disulfide Bond Scrambling and Reduction: The disulfide bond in cystine can be susceptible to cleavage under certain conditions, although it is generally stable to acidic conditions in the absence of reducing agents. However, prolonged heating in the presence of impurities could potentially lead to side reactions involving the disulfide linkage. Ensuring the use of high-purity starting materials and maintaining an inert atmosphere if necessary can help to preserve the integrity of the disulfide bond.

To obtain a high-purity product, the crude L-cystine dimethyl ester dihydrochloride is often purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether.

Synthesis of N-Protected Derivatives of L-Cystine Dimethyl Ester

For further chemical modifications, such as peptide coupling, the amino groups of L-cystine dimethyl ester are often protected. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The synthesis of N,N'-bis(tert-butoxycarbonyl)-L-cystine dimethyl ester typically involves the reaction of L-cystine dimethyl ester dihydrochloride with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.

Similarly, the preparation of N,N'-bis(benzyloxycarbonyl)-L-cystine dimethyl ester can be achieved by reacting L-cystine dimethyl ester dihydrochloride with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. google.com

| Protected Derivative | Protecting Reagent | Base | Solvent | Typical Yield |

| N,N'-di-Boc-L-Cystine dimethyl ester | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Good |

| N,N'-di-Cbz-L-Cystine dimethyl ester | Benzyl chloroformate | Sodium bicarbonate | Toluene/Water | ~99% |

This table summarizes the synthesis of common N-protected derivatives of L-Cystine dimethyl ester.

Derivatization Strategies Initiated from L-Cystine Dimethyl Ester Dihydrochloride

L-cystine dimethyl ester dihydrochloride serves as a versatile starting material for the synthesis of various derivatives, with the synthesis of diamides being a notable example.

Synthesis of L-Cystine Diamides

L-cystine diamides are often synthesized from N-protected L-cystine, which can be prepared from the corresponding dimethyl ester. The general strategy involves the amidation of the carboxylic acid groups of N-protected L-cystine followed by the deprotection of the amino groups.

A common route to L-cystine diamides involves first protecting the amino groups of L-cystine with a Boc group to yield N,N'-bis(tert-butoxycarbonyl)-L-cystine. This intermediate is then coupled with the desired amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.comnih.gov This method generally provides good yields and minimizes the formation of side products. nih.gov

Finally, the Boc protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to yield the desired L-cystine diamide (B1670390) as its corresponding salt. nih.govnih.gov

Examples of L-Cystine Diamide Synthesis:

L-Cystine bismorpholide: Synthesized by coupling N,N'-bis(tert-butoxycarbonyl)-L-cystine with morpholine, followed by deprotection. nih.gov

L-Cystine bis(N'-methylpiperazide): Prepared by coupling N,N'-bis(tert-butoxycarbonyl)-L-cystine with N-methylpiperazine, followed by deprotection. This diamide has been shown to be a potent inhibitor of L-cystine crystallization. nih.govnih.gov

| Diamide Derivative | Amine | Coupling Reagents | Deprotection Agent | Overall Yield |

| L-Cystine bismorpholide | Morpholine | EDC, HOBt | 4 N HCl in dioxane | 40-50% (three steps) |

| L-Cystine bis(N'-methylpiperazide) | N-methylpiperazine | EDC, HOAt | 4 N HCl in dioxane | 40-50% (three steps) |

This table provides examples of L-Cystine diamide synthesis starting from N-protected L-Cystine.

N-Acylation and Other Amine Functional Group Modifications

The presence of two primary amino groups makes L-cystine dimethyl ester dihydrochloride a key substrate for various N-functionalization reactions, particularly N-acylation. These modifications are pivotal for synthesizing a range of derivatives with tailored properties, including surfactants and peptide-based structures. researchgate.netnih.gov Methodologies for N-acylation span classical chemical syntheses to enzymatic processes.

Standard chemical acylation techniques, such as the Schotten-Baumann reaction, utilize acyl chlorides or anhydrides to form amide bonds. researchgate.net For instance, the reaction of L-cystine dimethyl ester with acetic anhydride (B1165640) can yield N,N'-diacetyl-L-cystine dimethyl ester. google.comveeprho.com However, the N,N'-diacetylation of unhindered esters like the dimethyl ester under basic conditions can be problematic. google.com Research has shown this process can be impractical due to partial disproportionation of the starting material, which leads to by-products with strong, undesirable sulfurous odors. google.com To circumvent this, strategies involving more stable, hindered alkyl diesters, such as the di-tert-butyl ester of L-cystine, have been developed, allowing for efficient acetylation followed by deprotection to obtain the desired N,N'-diacetyl-L-cystine. google.com

Carbodiimide-mediated coupling is another prevalent method for N-acylation. This approach often involves activating the carboxylic acid of an acyl donor with a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC), and N-hydroxysuccinimide (NHS) to form a stable activated ester. mdpi.com This intermediate then readily reacts with the amine groups of L-cystine dimethyl ester to form the corresponding N,N'-diacyl derivative. mdpi.com This two-step procedure allows for controlled conditions favoring amidation. mdpi.com

Beyond acylation, other modifications of the amine functional groups are synthetically important. Reductive alkylation is a common method to introduce alkyl groups to primary amines. nih.gov For example, N,N'-dimethyl L-cystine derivatives have been synthesized, which involved the N-methylation of L-cysteine followed by air oxidation to form the dimeric, N-methylated cystine structure. nih.gov Protecting group chemistry is also integral to these modifications; the Boc (tert-butyloxycarbonyl) group is commonly used to protect the amine, which can then be deprotected in a later step. nih.gov

Recent advancements have also explored enzymatic methods for N-acylation of amino acids, presenting a greener alternative to traditional chemical synthesis. nih.gov Aminoacylases have been shown to selectively catalyze the acylation of the α-amino group on various L-amino acids, including cysteine, using fatty acids as acyl donors in aqueous media. nih.gov This approach offers high selectivity and operates under milder, more environmentally friendly conditions. nih.gov

Table 1: Methodologies for N-Acylation of L-Cystine Esters and Related Amino Acids This table is interactive. You can sort and filter the data.

| Methodology | Acylating/Modifying Agent | Key Reagents/Conditions | Product Type | Notes | Reference(s) |

|---|---|---|---|---|---|

| Acylation with Anhydride | Acetic Anhydride | Basic conditions | N,N'-Diacetyl-L-cystine dimethyl ester | Prone to disproportionation and formation of odorous by-products with unhindered esters like DMC. google.com | google.com |

| Carbodiimide Coupling | Oleic Acid | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) | N-oleyl-L-cysteine | Two-step process involving formation of a stable NHS-ester intermediate. mdpi.com | mdpi.com |

| N-Alkylation | (Indirectly via N-methyl L-cysteine) | Na/NH₃ reduction, then air oxidation with FeCl₃ | N,N'-Dimethyl L-cystine derivatives | Involves synthesis from a modified monomer followed by dimerization. nih.gov | nih.gov |

| Reductive Amination | Formaldehyde | Pyridine-borane complex | N,N'-dimethylated peptides/proteins | A method for complete dimethylation of primary amines. nih.gov | nih.gov |

Transformations Involving the Disulfide Bond within Derivatives

The disulfide bond is the most characteristic functional group within L-cystine dimethyl ester and its derivatives, serving as a hub for various chemical transformations, primarily redox reactions. These transformations are fundamental in fields like chemical biology and materials science for modulating molecular structure and function. nih.govfrontiersin.org

Reductive Cleavage The most common transformation is the reductive cleavage of the S-S bond to yield two molecules of the corresponding thiol, in this case, L-cysteine methyl ester. This reaction is critical for breaking down the dimeric structure and is often a key step in subsequent synthetic pathways or for releasing active thiol-containing molecules. A variety of reducing agents can accomplish this transformation.

Dithiols, such as dithiothreitol (B142953) (DTT), are classic reagents for disulfide reduction. nih.gov They operate via a two-step thiol-disulfide exchange mechanism, which is highly efficient due to the favorable formation of a stable intramolecular six-membered cyclic disulfide in the oxidized DTT. nih.govacs.org More recently, phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) have gained popularity. acs.org TCEP is particularly advantageous as it is odorless, water-soluble, and selectively reduces disulfides without reacting with other functional groups, and the reaction is irreversible. acs.org

Oxidative Transformations Conversely, the disulfide bond can undergo oxidation. While the S-S bond is the oxidized form of two thiol groups, it can be further oxidized to various sulfur oxyacids under specific conditions. youtube.com Treatment with strong oxidizing agents can lead to disulfide bond cleavage and the formation of sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic acids (-SO₃H). nih.govresearchgate.net For example, reaction with hypochlorous acid (HOCl) has been shown to yield a mixture of these oxidation products, effectively breaking the cystine linkage. nih.govresearchgate.net This type of oxidative cleavage can significantly alter the structure and properties of the parent molecule. nih.gov

Thiol-Disulfide Exchange Beyond complete reduction or oxidation, the disulfide bond in L-cystine derivatives can react with external thiols (R-SH) in a process known as thiol-disulfide exchange. This equilibrium reaction results in the formation of a new, mixed disulfide. nih.gov This process is crucial in biological systems for protein folding and redox signaling. nih.gov In a synthetic context, treating an L-cystine derivative with a different thiol can be used to generate asymmetric disulfides, tethering the cystine moiety to other molecules. nih.govresearchgate.net

Other Cleavage Methods Novel methods for disulfide bond cleavage have also been developed. One such method involves the use of 254 nm ultraviolet (UV) irradiation in the presence of methanol. science.gov This reaction leads to a selective cleavage of the disulfide bond, resulting in the formation of a sulfenic methyl ester (-SOCH₃) at one cysteine residue and a free thiol (-SH) at the other. science.gov This technique offers a distinct pathway for disulfide modification compared to traditional redox methods. science.gov

Table 2: Summary of Transformations Involving the Disulfide Bond This table is interactive. You can sort and filter the data.

| Transformation Type | Reagent(s) | Product(s) | Mechanism/Key Features | Reference(s) |

|---|---|---|---|---|

| Reductive Cleavage | Dithiothreitol (DTT) | Two equivalents of L-cysteine methyl ester | Thiol-disulfide exchange; forms a stable cyclic disulfide from the reagent. | nih.govacs.org |

| Reductive Cleavage | Tris(2-carboxyethyl)phosphine (TCEP) | Two equivalents of L-cysteine methyl ester | Selective, irreversible reduction of the disulfide bond; water-soluble and odorless. | acs.org |

| Oxidative Cleavage | Hypochlorous acid (HOCl) | Sulfenic, sulfinic, and sulfonic acid derivatives | Further oxidation of the sulfur atoms leading to S-S bond scission. | nih.govresearchgate.net |

| Thiol-Disulfide Exchange | External Thiol (R-SH) | Mixed disulfide (Ester-Cys-S-S-R) and L-cysteine methyl ester | Equilibrium reaction leading to the exchange of a sulfur partner. | nih.gov |

Elucidation of Chemical Reactivity and Mechanistic Investigations of L Cystine Dimethyl Ester Dihydrochloride

Reactivity Profiles at the Ester Functionalities

The methyl ester groups of L-cystine dimethyl ester dihydrochloride (B599025) are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester functionalities can be hydrolyzed to the corresponding carboxylic acids under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid and regenerate the acid catalyst. To drive the equilibrium towards the products, a large excess of water is typically employed.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide, the hydrolysis is an irreversible process. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol.

Esters are known to be unstable in vivo due to the action of esterases, which catalyze their hydrolysis. This susceptibility to hydrolysis can be a deliberate design feature in prodrugs, where the ester form enhances bioavailability, and subsequent in vivo hydrolysis releases the active carboxylic acid form nih.gov.

Transesterification: L-Cystine dimethyl ester can undergo transesterification in the presence of an alcohol and a catalyst (acid or base). This reaction involves the exchange of the methoxy group of the ester with an alkoxy group from the alcohol.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of methanol lead to the formation of a new ester. The reaction is reversible and is typically driven to completion by using the reactant alcohol as the solvent masterorganicchemistry.comorganic-chemistry.org.

Base-Catalyzed Transesterification: An alkoxide, generated from the reacting alcohol, acts as a nucleophile and attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the methoxide ion to form the new ester. This reaction is also an equilibrium process, and an excess of the reactant alcohol is used to favor product formation masterorganicchemistry.comyoutube.com.

| Reaction | Conditions | Products | Key Mechanistic Feature |

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), heat | L-Cystine, Methanol | Protonation of carbonyl oxygen |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH), heat | L-Cystine carboxylate salt, Methanol | Nucleophilic attack by hydroxide ion |

| Acid-Catalyzed Transesterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | New L-Cystine diester, Methanol | Protonation of carbonyl oxygen |

| Base-Catalyzed Transesterification | Alcohol, Base catalyst (e.g., NaOCH₃) | New L-Cystine diester, Methanol | Nucleophilic attack by alkoxide ion |

Behavior of the Disulfide Bridge under Various Reaction Conditions

The disulfide bridge is a key functional group in L-cystine dimethyl ester dihydrochloride, and its reactivity is central to the biological roles of cystine-containing molecules. The disulfide bond can undergo reduction, oxidation, and thiol-disulfide exchange reactions.

Reduction: The disulfide bond can be cleaved reductively to yield two molecules of L-cysteine methyl ester. This reaction is crucial in biological systems and is often a prerequisite for subsequent chemical modifications of the resulting thiol groups.

Reduction by Thiols: Dithiols, such as dithiothreitol (B142953) (DTT), are commonly used laboratory reagents for reducing disulfide bonds. The reaction proceeds via a thiol-disulfide exchange mechanism, where the thiol groups of DTT attack the disulfide bond, leading to the formation of a mixed disulfide intermediate, which then cyclizes to form a stable six-membered ring containing a disulfide bond, releasing the two reduced cysteine methyl ester molecules nih.gov. Monothiols like glutathione can also reduce disulfide bonds, though the equilibrium may not be as favorable as with dithiols libretexts.org.

Reduction by Phosphines: Trivalent phosphorus compounds, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective and widely used reducing agents for disulfide bonds. TCEP is particularly useful as it is odorless, water-soluble, and selective for disulfide reduction in the presence of other functional groups.

Oxidation: The disulfide bond can be oxidized to various sulfur-containing species, depending on the oxidizing agent and reaction conditions.

Oxidation with Peroxy Acids: Strong oxidizing agents like peroxy acids can oxidize the disulfide bond to higher oxidation states of sulfur. For instance, reaction with hydrogen peroxide can lead to the formation of cysteic acid residues, where the sulfur is in its highest oxidation state (+6) nih.govnih.gov.

Thiol-Disulfide Exchange: This is a common reaction where a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. This exchange is a key process in protein folding and the regulation of protein function. The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, proceeding through a trigonal bipyramidal transition state libretexts.orgnih.gov.

| Reaction Type | Reagent(s) | Product(s) |

| Reduction | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | 2 x L-Cysteine methyl ester |

| Oxidation | Hydrogen Peroxide, Peroxy acids | Cysteic acid methyl ester |

| Thiol-Disulfide Exchange | Thiols (e.g., Glutathione) | Mixed disulfide, L-Cysteine methyl ester |

Amine Group Reactions and Selective Derivatizations

The two primary amine groups in L-cystine dimethyl ester dihydrochloride are nucleophilic and can undergo a variety of reactions, allowing for selective derivatization.

N-Acylation: The amine groups can be readily acylated using various acylating agents to form amides. A common example is N-acetylation. The reaction of L-cystine dimethyl ester dihydrochloride with acetic anhydride (B1165640) in the presence of a base, such as triethylamine, yields N,N'-diacetyl-L-cystine dimethyl ester google.comgoogle.com. The base is necessary to neutralize the dihydrochloride salt and to scavenge the acid produced during the reaction.

N-Alkylation: While direct alkylation of amines with alkyl halides can be difficult to control and often leads to over-alkylation, it is possible under specific conditions. However, for more controlled and selective alkylation, reductive amination is a more common strategy.

Peptide Coupling: L-Cystine dimethyl ester dihydrochloride can be used as a building block in peptide synthesis, where it can be coupled with other amino acids or peptide fragments. To achieve selective coupling, the amine groups are typically protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The coupling reaction itself is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid group of the incoming amino acid to form an active ester or a symmetric anhydride, which then reacts with the free amine group of the L-cystine derivative nih.govlibretexts.orgyoutube.com. The Boc protecting groups can then be removed under acidic conditions to allow for further peptide chain elongation.

| Reaction | Reagent(s) | Product |

| N-Acetylation | Acetic anhydride, Triethylamine | N,N'-Diacetyl-L-cystine dimethyl ester |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N,N'-Di-Boc-L-cystine dimethyl ester |

| Peptide Coupling | Boc-protected amino acid, DCC | Dipeptide derivative |

Strategic Applications of L Cystine Dimethyl Ester Dihydrochloride in Advanced Organic Synthesis

Role as a Chiral Synthon and Building Block in Complex Molecule Construction

L-Cystine dimethyl ester dihydrochloride (B599025) serves as a valuable chiral building block in organic synthesis, primarily due to the two stereogenic centers inherited from the natural amino acid L-cystine. This compound provides a readily available scaffold for introducing chirality and specific functionalities into larger, more complex molecules.

Its primary role is as a precursor or intermediate in the synthesis of peptides and proteins. myskinrecipes.com The ester functionalities allow for standard peptide coupling reactions, while the disulfide bond is a key structural motif in many biologically active peptides and proteins, imparting conformational rigidity. The ability to introduce a pre-formed disulfide bridge simplifies synthetic routes and is crucial for creating peptides with enhanced stability or specific biological activities.

Beyond standard peptide synthesis, it is utilized in the preparation of modified amino acids and specialized peptides. myskinrecipes.com The disulfide bond can be cleaved and the resulting cysteine methyl ester moieties can be used for further chemical transformations, such as cross-linking to other molecules or incorporation into larger synthetic frameworks. This makes it a key component in the design of biomaterials and scaffolds for tissue engineering where defined three-dimensional structures are essential. myskinrecipes.com

Utilization in Asymmetric Catalysis and Synthesis

While L-Cystine dimethyl ester dihydrochloride possesses inherent chirality, its direct application as a ligand or catalyst in asymmetric catalysis is not extensively documented in scientific literature. The primary research focus for this compound has been on its utility as a structural component rather than as a catalytic agent.

Contributions to Peptide and Peptidomimetic Synthesis Research

The application of L-Cystine dimethyl ester dihydrochloride is well-established in the field of peptide synthesis. sigmaaldrich.com It serves as a convenient starting material for incorporating the cystine unit into peptide chains, which is critical for forming the disulfide bridges that define the tertiary structure and stability of many peptide hormones, toxins, and enzymes. scbt.com The ester groups provide reactive sites for amide bond formation through standard solution-phase or solid-phase peptide synthesis protocols. sigmaaldrich.com

In the realm of peptidomimetics, research has explored derivatives of L-cystine, including those that can be synthesized from its dimethyl ester. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation. For instance, L-cystine dimethyl ester has been a reference compound in studies focused on developing more stable L-cystine diamides as potent inhibitors of L-cystine crystallization. nih.govnih.gov These studies highlight the compound's role as a foundational structure for designing molecules that mimic the parent amino acid's interactions while offering greater chemical stability. nih.gov

Design and Synthesis of Molecular Imposters for Crystal Growth Modulation

One of the most significant and well-researched applications of L-Cystine dimethyl ester dihydrochloride is in the field of crystal engineering, specifically as a "molecular imposter" to modulate the crystal growth of L-cystine. This has important implications for understanding and potentially treating cystinuria, a genetic disorder characterized by the formation of L-cystine kidney stones.

Mechanism of Interaction and Binding at Crystal Surfaces

L-Cystine dimethyl ester dihydrochloride (L-CDME) is a structural mimic of L-cystine where the carboxylate groups are replaced by methyl ester groups. This structural similarity allows it to interact with the growing surfaces of L-cystine crystals. In situ atomic force microscopy (AFM) has revealed that L-CDME specifically binds to the crystal growth sites, particularly at the {100} and {101̅0} step planes of hexagonal L-cystine crystals.

The binding of L-CDME molecules at these steps frustrates the attachment of incoming L-cystine solute molecules. The terminal methyl groups of the bound ester effectively block adjacent crystal sites, thereby pinning the steps and slowing down the growth velocity. This mechanism is consistent with the Cabrera-Vermilyea step pinning model, where adsorbed impurities on a crystal surface impede the propagation of growth steps. The interaction involves hydrogen bonds between the ammonium (B1175870) group of L-CDME and the carboxylate groups on the crystal surface, mimicking the natural interactions of L-cystine molecules.

Structure-Activity Relationship Studies in Crystal Growth Inhibition

Structure-activity relationship studies have demonstrated the high specificity required for effective crystal growth inhibition. The inhibitory action is highly sensitive to the nature of the terminal substituents, the presence of the internal disulfide bond, and the stereospecific match between the inhibitor and the crystal growth site.

Research comparing L-CDME with other L-cystine diesters and diamides has provided valuable insights. For example, replacing the methyl ester groups with bulkier substituents can alter the binding efficiency. While the steric bulk of the methyl group in L-CDME is not large enough to prevent its binding to the crystal steps, it is sufficient to block subsequent solute attachment. Studies with L-cystine diamides have shown that these can be even more effective inhibitors, suggesting that the terminal amide groups can lead to stronger binding or more effective blocking. The free α-amino groups and the central disulfide bond have been identified as critical for optimal inhibitory activity. N-methylation of the amino groups, for instance, leads to a significant decrease in binding to the crystal surface and a loss of inhibitory activity.

| Compound | Modification from L-Cystine | Relative Step Velocity (V/V₀) | Inhibitory Effect |

|---|---|---|---|

| L-Cystine | Reference | 1.00 | None |

| L-Cystine Dimethyl Ester (L-CDME) | Carboxyl to Methyl Ester | ~0.36 | Significant Inhibition |

| L-Cysteine Methyl Ester (L-HCME) | One half of L-CDME | ~0.49 | Significant Inhibition |

| L-Cysteine | Reduced form of L-Cystine | ~1.00 | Negligible |

| L-Serine Methyl Ester (L-SME) | Sulfhydryl group replaced by hydroxyl | ~1.00 | Negligible |

Effect on Crystal Habit and Morphology

By binding to and slowing the growth of these fast-growing {100} steps, L-CDME alters the relative growth rates of the different crystal faces. As the concentration of L-CDME increases, the growth along the myskinrecipes.com direction becomes more favorable relative to the growth in the (001) plane. This results in a gradual change in the crystal habit from flat hexagonal plates to smaller, elongated hexagonal needles or rods oriented along the myskinrecipes.com direction. In some cases, the presence of L-CDME can even promote the formation of the tetragonal polymorph of L-cystine, a form that is typically only observed under different pH conditions. This is attributed to the strong suppression of the growth of the more stable hexagonal form.

Crystallographic and Supramolecular Assembly Studies Involving L Cystine Dimethyl Ester Dihydrochloride

Crystal Structure Determination and Polymorphism Analysis of L-Cystine Dimethyl Ester Dihydrochloride (B599025)

The crystal structure of L-cystine dimethyl ester dihydrochloride monohydrate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, indicating a chiral structure, as expected for an L-amino acid derivative. The structure was solved using the heavy-atom method and refined through block-diagonal least-squares calculations.

The crystallographic data reveals a disulfide dihedral angle of 84.4°, with the cystinyl group adopting a 'left-handed' helical sense. This conformation is noteworthy as it differs from the 'right-handed' helical sense observed in the hexagonal and tetragonal modifications of pure L-cystine. The unit cell contains two molecules of L-cystine dimethyl ester dihydrochloride monohydrate.

Crystallographic Data for L-Cystine Dimethyl Ester Dihydrochloride Monohydrate

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄S₂·2HCl·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 14.80 Å |

| b | 9.34 Å |

| c | 5.85 Å |

| β | 91.47° |

| Z | 2 |

This data is based on the 1975 study by Vijayalakshmi and Srinivasan.

Regarding polymorphism, extensive literature searches did not yield any specific studies on the polymorphic forms of L-Cystine dimethyl ester dihydrochloride. While the parent molecule, L-cystine, is known to exhibit polymorphism, with hexagonal and tetragonal forms being well-documented, similar investigations for its dimethyl ester derivative have not been reported in the reviewed scientific literature.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The hydrogen bonding scheme involves the amine groups and the water molecule acting as donors, while the carbonyl oxygen atoms, the chloride ions, and the water molecule serve as acceptors. This network of interactions links the individual molecules into a stable three-dimensional array. The specific details of these hydrogen bonds, including donor-acceptor distances and angles, are fundamental to understanding the stability and physical properties of the crystalline solid. The absence of an acetylated amine group is considered critical for the hydrogen bonding interactions that allow the molecule to bind to L-cystine growth sites acs.org.

Role in Modulating the Crystallization of L-Cystine

L-Cystine dimethyl ester dihydrochloride has been identified as a potent inhibitor of L-cystine crystal growth. This inhibitory effect is of significant interest due to its potential therapeutic applications in preventing the formation of L-cystine kidney stones in individuals with cystinuria. The mechanism of inhibition is attributed to the structural similarity between L-cystine dimethyl ester dihydrochloride and the native L-cystine molecule, allowing it to act as a "molecular imposter."

The inhibitory effect is sensitive to the terminal substituents of the cystine molecule. The presence of the dimethyl ester groups is a key structural feature responsible for its efficacy as a crystal growth modulator. Research has shown that even at low concentrations, L-cystine dimethyl ester dihydrochloride can significantly alter the habit of growing L-cystine crystals nih.gov. However, its effectiveness in vivo may be limited by its susceptibility to hydrolysis by esterases nih.govnih.gov.

Co-crystallization and Supramolecular Complex Formations

A thorough review of the scientific literature did not reveal any specific studies focused on the co-crystallization of L-Cystine dimethyl ester dihydrochloride with other molecules to form new crystalline solids. Similarly, there is a lack of reported research on the formation of other supramolecular complexes involving this compound. While the extensive hydrogen bonding capabilities of L-cystine dimethyl ester dihydrochloride suggest its potential as a component in supramolecular chemistry, this area remains largely unexplored based on the available literature.

Advanced Spectroscopic and Chromatographic Characterization of L Cystine Dimethyl Ester Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For L-Cystine dimethyl ester dihydrochloride (B599025), both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of L-Cystine dimethyl ester dihydrochloride, typically recorded in a solvent like DMSO-d₆, exhibits characteristic signals corresponding to the different types of protons in the molecule. hmdb.ca The expected chemical shifts are as follows:

α-Protons (CH): A multiplet or triplet around 4.305 ppm is attributed to the two equivalent α-protons. The downfield shift is due to the deshielding effect of the adjacent amino and ester functional groups.

Methoxy Protons (OCH₃): A sharp singlet at approximately 3.771 ppm corresponds to the six equivalent protons of the two methyl ester groups. hmdb.ca

β-Protons (CH₂): The two diastereotopic β-protons of the methylene (B1212753) groups adjacent to the disulfide bond appear as a complex multiplet, typically in the range of 3.3-3.5 ppm. hmdb.ca Specifically, distinct signals can be observed around 3.417 ppm and 3.354 ppm. hmdb.ca

Amine Protons (NH₃⁺): In the dihydrochloride salt form, the amino groups are protonated, giving rise to a broad singlet at a downfield chemical shift, the position of which can be influenced by solvent and concentration.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for L-Cystine Dimethyl Ester Dihydrochloride in DMSO-d₆

| Assignment | Chemical Shift (ppm) | Multiplicity |

| α-CH | ~4.305 | Multiplet |

| OCH₃ | ~3.771 | Singlet |

| β-CH₂ | ~3.417, ~3.354 | Multiplet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of the molecule. Based on the structure of L-Cystine dimethyl ester dihydrochloride and typical chemical shift values for similar functional groups, the following resonances are expected:

Carbonyl Carbon (C=O): The carbonyl carbons of the ester groups are expected to resonate in the downfield region, typically around 170 ppm.

α-Carbon (α-CH): The α-carbons, bonded to the nitrogen and carbonyl groups, would appear in the range of 50-60 ppm.

Methoxy Carbon (OCH₃): The carbons of the methyl ester groups are expected to show a signal around 52-54 ppm.

β-Carbon (β-CH₂): The β-carbons, attached to the sulfur atoms, would resonate in the range of 38-45 ppm.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like L-Cystine dimethyl ester dihydrochloride.

The positive ion ESI mass spectrum of L-Cystine dimethyl ester dihydrochloride is expected to show a prominent peak for the molecular ion [M+H]⁺. The fragmentation of this precursor ion upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can provide valuable structural information. Key fragmentation pathways for related disulfide-containing molecules often involve cleavage of the disulfide (S-S) bond and the carbon-sulfur (C-S) bond. nih.gov

Expected fragmentation patterns for the protonated molecule include:

Cleavage of the S-S bond: This would lead to the formation of fragment ions corresponding to the two cysteine methyl ester moieties.

Cleavage of the C-S bond: This can result in the loss of the CH₂S group.

Loss of small neutral molecules: Fragments corresponding to the loss of methanol (B129727) (CH₃OH) or formic acid (HCOOH) from the ester groups are also possible.

A detailed analysis of the high-resolution mass spectrum allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The FTIR spectrum of L-Cystine dimethyl ester dihydrochloride is expected to show characteristic absorption bands for its functional groups. Based on studies of similar molecules like L-cysteine and its derivatives, the following assignments can be made: researchgate.netconicet.gov.ar

N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponds to the stretching vibrations of the protonated amino group (NH₃⁺).

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the carbonyl group (C=O) in the ester functionality.

N-H Bending: Bending vibrations of the NH₃⁺ group are expected to appear in the 1500-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester group will likely produce bands in the 1100-1300 cm⁻¹ range.

S-S Stretching: The disulfide bond (S-S) stretching vibration is typically weak in the IR spectrum and may be difficult to observe, but is expected in the 400-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The disulfide bond, which is often a weak scatterer in IR, typically gives a more prominent signal in the Raman spectrum.

S-S Stretching: A distinct peak in the 450-550 cm⁻¹ region is a characteristic signature of the disulfide bond. researchgate.netresearchgate.net

C-S Stretching: Vibrations associated with the carbon-sulfur bonds are expected in the 600-700 cm⁻¹ range. researchgate.net

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups present in L-Cystine dimethyl ester dihydrochloride.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Studies on L-cystine dimethyl ester dihydrochloride monohydrate have shown that it crystallizes in the monoclinic system with the space group P2₁. The unit cell parameters have been reported as a = 14.80 Å, b = 9.34 Å, and c = 5.85 Å, with a β angle of 91.47°. The crystal structure is stabilized by an extensive network of hydrogen bonds. The dihedral angle of the disulfide bond is a key conformational feature, and in this structure, it is reported to be -84.4°, indicating a "left-handed" helical sense for the cystinyl group.

Powder XRD can be used for phase identification and to assess the crystallinity of bulk samples of L-Cystine dimethyl ester dihydrochloride.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, identification, and quantification of compounds in a mixture. These methods are widely used to assess the purity of L-Cystine dimethyl ester dihydrochloride and to determine its concentration in various samples.

For the analysis of L-Cystine dimethyl ester dihydrochloride, a reversed-phase HPLC method is typically employed. A C18 column is a common stationary phase, and the mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection can be achieved using a UV detector, as the ester and amino functional groups exhibit some absorbance at low wavelengths (around 200-220 nm). However, for enhanced sensitivity and selectivity, a mass spectrometer is often coupled to the HPLC or UPLC system.

UPLC-MS combines the high separation efficiency of UPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the quantitative analysis of L-Cystine dimethyl ester dihydrochloride in complex matrices, such as biological fluids or pharmaceutical formulations. By using a stable isotope-labeled internal standard, accurate and precise quantification can be achieved. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and specificity.

Derivatization Strategies for Enhanced Analytical Detection and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For L-Cystine dimethyl ester dihydrochloride, derivatization can be employed to enhance its detectability and chromatographic behavior, particularly for techniques like gas chromatography (GC) and HPLC with fluorescence detection.

The primary functional groups available for derivatization in L-Cystine dimethyl ester dihydrochloride are the two primary amino groups. The disulfide bond can also be targeted after a reduction step to yield two thiol groups.

Derivatization of Amino Groups: The primary amino groups can be derivatized with various reagents to introduce a chromophore or fluorophore, thereby enhancing UV or fluorescence detection in HPLC. Common derivatizing agents for amino groups include:

Dansyl chloride: Reacts with primary amines to form highly fluorescent derivatives. researchgate.netajpaonline.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives. nih.gov

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Forms stable, UV-active derivatives with primary and secondary amines.

Derivatization for GC-MS: For analysis by GC-MS, the polar amino and potential thiol groups (after reduction) need to be derivatized to increase volatility. A two-step derivatization process is often used for amino acids, involving esterification followed by acylation. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can also be used to derivatize the active hydrogens on the amino groups.

These derivatization strategies significantly broaden the range of analytical techniques that can be applied to the characterization and quantification of L-Cystine dimethyl ester dihydrochloride, improving sensitivity and selectivity.

Computational Chemistry and Theoretical Investigations of L Cystine Dimethyl Ester Dihydrochloride

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a window into the dynamic nature of L-Cystine dimethyl ester dihydrochloride (B599025), revealing its conformational landscape and flexibility over time. While dedicated MD studies specifically on L-Cystine dimethyl ester dihydrochloride are not extensively documented in publicly available literature, insights can be drawn from simulations of its parent molecule, L-cystine, and related cysteine derivatives. researchgate.netresearchgate.netnih.gov

For L-cysteine derivatives, it has been determined that conformational preferences are not primarily dictated by intramolecular hydrogen bonding. Instead, a combination of hyperconjugative and steric effects plays a more significant role in determining the most stable conformations. nih.gov In the case of L-Cystine dimethyl ester dihydrochloride, the presence of the two ester groups and the protonated amine groups introduces specific steric and electronic constraints that influence its accessible conformations. The disulfide bond, however, provides a relatively rigid linkage between the two cysteine units.

MD simulations of L-cystine in aqueous solution have been used to understand its behavior in biological environments, such as its interaction with transport proteins. researchgate.netresearchgate.net These studies highlight the importance of specific conformations for binding to protein active sites. Although not directly studying the dimethyl ester, these simulations underscore the importance of conformational flexibility for molecular recognition processes.

A comprehensive conformational search of L-cystine would reveal a complex potential energy surface with numerous local minima. The relative energies of these conformers would determine their population distribution at a given temperature. Key structural parameters that would be monitored in such a simulation are presented in the table below.

Table 1: Key Dihedral Angles for Conformational Analysis of L-Cystine Dimethyl Ester Dihydrochloride

| Dihedral Angle | Description | Expected Influence on Conformation |

| χ¹ (N-Cα-Cβ-S) | Rotation around the Cα-Cβ bond | Influences the relative position of the thiol group and the amino acid backbone. |

| χ² (Cα-Cβ-S-S) | Rotation around the Cβ-S bond | Determines the orientation of the disulfide bridge relative to the rest of the molecule. |

| χ³ (Cβ-S-S-C'β) | Rotation around the S-S bond | While relatively rigid, some torsional flexibility exists, impacting the overall molecular shape. |

| ψ (N-Cα-C-O) | Rotation around the Cα-C bond | Affects the orientation of the ester group. |

| φ (C-N-Cα-C) | Rotation around the N-Cα bond | Defines the backbone conformation. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like L-Cystine dimethyl ester dihydrochloride. While specific DFT studies on this exact molecule are limited in published literature, calculations on L-cysteine, L-cystine, and their derivatives provide a solid foundation for understanding its properties. researchgate.netnih.gov

Standard ab initio molecular orbital calculations at the G3(MP2)//B3LYP and G3 levels have been performed on L-cystine to determine its enthalpy of formation. nih.gov Such calculations can also be applied to L-Cystine dimethyl ester dihydrochloride to obtain crucial thermodynamic data.

The electronic properties of L-Cystine dimethyl ester dihydrochloride, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For L-Cystine dimethyl ester dihydrochloride, the lone pairs on the sulfur and oxygen atoms, as well as the π-orbitals of the carbonyl groups, are expected to be significant contributors to the HOMO. The LUMO is likely to be associated with the antibonding orbitals of the carbonyl groups and the disulfide bond.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for L-Cystine Dimethyl Ester Dihydrochloride (Conceptual)

| Property | Description | Predicted Significance for L-Cystine Dimethyl Ester Dihydrochloride |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates sites susceptible to electrophilic attack; likely localized on sulfur and oxygen atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites susceptible to nucleophilic attack; likely associated with carbonyl carbons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reflects chemical reactivity and stability; a larger gap implies higher stability. |

| Electron Affinity | Energy released when an electron is added | Quantifies the ability to accept an electron. |

| Ionization Potential | Energy required to remove an electron | Quantifies the ability to donate an electron. |

| Chemical Hardness | Resistance to change in electron distribution | Related to the HOMO-LUMO gap; a harder molecule is less reactive. |

| Electrophilicity Index | A measure of the electrophilic character | Predicts the propensity to act as an electrophile in reactions. |

DFT calculations can also be used to predict the bond dissociation enthalpies (BDEs) of the various bonds within the molecule. For instance, the S-S and C-S bond dissociation enthalpies are crucial for understanding the stability of the disulfide bridge, which is a key functional group in many biological processes. nih.gov

Modeling of Intermolecular Interactions and Binding Affinities with Substrates

Computational modeling has been instrumental in understanding the intermolecular interactions of L-Cystine dimethyl ester (CDME) and its role as an inhibitor of L-cystine crystal growth. nih.govacs.org These studies often employ molecular docking and binding energy calculations to predict how CDME interacts with the crystal surfaces of L-cystine.

The primary mechanism by which CDME is thought to inhibit L-cystine crystallization is by acting as a "molecular imposter." It binds to the active growth sites on the L-cystine crystal surface, thereby preventing the incorporation of L-cystine molecules and slowing down crystal growth. nih.govacs.org The effectiveness of this inhibition is highly dependent on the stereospecific binding at these active sites.

Computational models have been used to calculate the binding energies of CDME and related diamide (B1670390) derivatives to the fast-growing {100} surface of L-cystine crystals. nih.gov These calculations, often performed using force fields like COMPASS and in the presence of explicit water molecules, reveal the energetic favorability of these interactions. The binding energy is a sum of van der Waals and electrostatic interactions, including hydrogen bonding.

A key finding from these modeling studies is that modifications to the terminal groups of the cystine derivative significantly impact its binding affinity and, consequently, its inhibitory activity. For example, computational modeling has shown that Nα-methylation of L-cystine diamides leads to a significant decrease in their binding energy to the L-cystine crystal surface. nih.gov This highlights the critical role of the amine groups in the binding process, likely through hydrogen bonding interactions with the crystal surface.

Table 3: Calculated Binding Energies of L-Cystine Derivatives on L-Cystine Crystal Surfaces

| Compound | Calculated Binding Energy (kcal/mol) | Reference |

| L-Cystine | -85.8 | nih.gov |

| L-Cystine Dimethyl Ester (CDME) | Not explicitly stated in the provided text, but used as a reference for comparison with more potent inhibitors. | nih.govnih.gov |

| L-Cystine bismorpholide (CDMOR) | More effective than CDME, suggesting a stronger binding energy. | nih.govnih.gov |

| L-Cystine bis(N'-methylpiperazide) (CDNMP) | 24 times more effective than CDME, indicating a significantly more favorable binding energy. | nih.govnih.gov |

These modeling studies demonstrate the power of computational chemistry in rational drug design, in this case, for the development of more effective inhibitors of L-cystine crystallization.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can be used to predict various spectroscopic parameters of L-Cystine dimethyl ester dihydrochloride, which can then be compared with experimental data for validation and detailed spectral interpretation.

¹H and ¹³C NMR Spectra: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a reasonable degree of accuracy. These predictions are valuable for assigning the peaks in experimental NMR spectra. For L-Cystine dimethyl ester dihydrochloride, experimental ¹H NMR data is available, showing characteristic peaks for the different protons in the molecule. chemicalbook.com Computational prediction of these shifts would involve optimizing the geometry of the molecule and then calculating the nuclear shielding constants.

Table 4: Experimental ¹H NMR Chemical Shifts for L-Cystine Dimethyl Ester Dihydrochloride in DMSO-d6

| Assignment | Shift (ppm) |

| A | 4.305 |

| B | 3.771 |

| C¹ | 3.417 |

| D¹ | 3.354 |

| Reference: chemicalbook.com |

Vibrational Spectra (Infrared and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the infrared (IR) and Raman active modes of L-Cystine dimethyl ester dihydrochloride. These predicted spectra can be used to assign the bands in experimental spectra to specific molecular vibrations. For example, the characteristic stretching frequencies of the C=O, C-O, C-N, C-S, and S-S bonds can be identified. Studies on L-cysteine and L-cystine have shown that DFT calculations can provide a good match with experimental vibrational spectra. researchgate.netresearchgate.net The disulfide (S-S) stretching vibration, typically found in the 500-600 cm⁻¹ region of the Raman spectrum, is a key characteristic of cystine-containing molecules. researchgate.net

By comparing the computationally predicted spectra with experimental data, a detailed understanding of the molecule's vibrational modes and the influence of its structure and environment on these modes can be achieved. This is particularly useful for identifying specific functional groups and for studying intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies.

Emerging Research Frontiers and Prospects for L Cystine Dimethyl Ester Dihydrochloride

Development of Next-Generation Analogues and Their Chemical Evaluation

The exploration of L-Cystine dimethyl ester dihydrochloride (B599025) (CDME) as a therapeutic agent, particularly in the context of cystinuria, has spurred the development of next-generation analogues with improved stability and efficacy. A primary motivation for creating these analogues is to overcome the inherent instability of the ester linkages in CDME, which are susceptible to hydrolysis in biological systems. nih.govnih.gov

One of the most promising classes of next-generation analogues is the L-cystine diamides . Researchers have synthesized a series of these compounds by replacing the ester groups with more stable amide bonds. nih.govnih.gov The chemical evaluation of these diamides has primarily focused on their ability to inhibit the crystallization of L-cystine, a key pathological feature of cystinuria. nih.govnih.gov

Key Research Findings on L-Cystine Diamide (B1670390) Analogues:

| Analogue Class | Rationale for Development | Key Evaluation Findings | Reference |

| L-Cystine Diamides | Enhanced stability against hydrolysis compared to ester bonds. | Potent inhibitors of L-cystine crystallization, with some analogues showing significantly greater efficacy than CDME. | nih.govnih.gov |

| Nα-methylated L-cystine Diamides | To investigate the role of the α-amino group in inhibitory activity. | Nα-methylation resulted in a loss of inhibitory activity, highlighting the importance of the free amino group for binding to the cystine crystal surface. | nih.gov |

| L-Cystine bismorpholide and L-cystine bis(N′-methylpiperazide) | To explore the impact of cyclic amide substituents on efficacy. | Demonstrated seven and twenty-four times more effectiveness than CDME, respectively, in inhibiting L-cystine crystallization. | nih.gov |

These studies have provided valuable structure-activity relationship (SAR) insights. For instance, the presence of a free α-amino group is crucial for the inhibitory activity of L-cystine diamides. nih.gov Computational modeling suggests that Nα-methylation leads to a significant decrease in the binding energy of the diamides to the L-cystine crystal surface. nih.gov Furthermore, the nature of the amide substituent plays a critical role, with cyclic moieties like morpholine and N-methylpiperazine significantly enhancing the inhibitory potency compared to the parent dimethyl ester. nih.gov

The chemical synthesis of these diamides typically involves the amidation of Boc-protected L-cystine with the desired amine, followed by deprotection. nih.govnih.gov The evaluation of their inhibitory activity is often conducted by measuring the apparent aqueous solubility of L-cystine in the presence of the analogue. nih.gov

Exploration of Novel Catalytic Roles and Methodologies

While direct catalytic applications of L-Cystine dimethyl ester dihydrochloride are not yet widely reported, the broader class of cysteine derivatives is gaining significant attention in the field of asymmetric catalysis. The chiral nature of these molecules makes them attractive candidates for use as organocatalysts, particularly in reactions where stereoselectivity is crucial.

Emerging research has demonstrated the potential of chiral ionic liquids (CILs) based on L-cysteine derivatives to catalyze asymmetric aldol reactions. mdpi.com These bio-inspired catalysts have shown the ability to produce β-hydroxy ketones with high enantiomeric excess. mdpi.com Although L-cysteine itself is inactive in these reactions, its modified derivatives, including acetylated forms, can be highly effective. mdpi.com This suggests that derivatization of the functional groups of cysteine, such as in L-Cystine dimethyl ester dihydrochloride, could unlock novel catalytic activities.

The catalytic mechanism of cysteine derivatives often involves the formation of a Schiff base intermediate, which activates the substrate for subsequent stereoselective transformations. nih.gov The thiol group of cysteine can also play a catalytic role through the formation of thiyl radicals, which can participate in hydrogen transfer reactions. nih.gov This "polarity-reversal catalysis" has been demonstrated in synthetic organic reactions and highlights the versatile reactivity of the cysteine scaffold. nih.gov

Potential Catalytic Applications for L-Cystine Dimethyl Ester Dihydrochloride and its Analogues:

Asymmetric Aldol Condensations: As chiral ligands or organocatalysts.

Michael Additions: Leveraging the nucleophilic properties of the amino groups.

Redox Reactions: Utilizing the disulfide bond as a redox-active center.

Future research in this area will likely focus on designing and synthesizing novel L-cystine-based catalysts and exploring their efficacy in a broader range of asymmetric transformations. The development of methodologies that harness the unique structural and electronic properties of L-Cystine dimethyl ester dihydrochloride could lead to new and efficient catalytic systems.

Integration into Advanced Materials Science and Supramolecular Chemistry

The self-assembly properties and versatile chemical functionality of L-cystine and its derivatives, including the dimethyl ester, are being increasingly exploited in materials science and supramolecular chemistry. The ability of these molecules to form ordered structures through non-covalent interactions makes them valuable building blocks for the creation of novel functional materials.

A significant area of research is the development of supramolecular hydrogels based on cysteine derivatives. researchgate.netnih.gov These gels are formed through the self-assembly of the molecules into fibrous networks that can entrap large amounts of water. For example, supramolecular hydrogels have been prepared from L-cysteine and silver nitrate, where the components self-assemble into a gel network. researchgate.netresearchgate.net The disulfide bond in cystine derivatives can also be used as a trigger for the gel-to-sol transition in response to reducing agents, creating stimuli-responsive materials. nih.gov

L-cystine derivatives are also being used to functionalize polymers and inorganic nanomaterials. nih.gov The conjugation of cysteine to polymers can enhance their muco- and tissue-adhesive properties, which is beneficial for applications in drug delivery and tissue engineering. nih.gov Furthermore, L-cysteine has been used to modify metal-organic frameworks (MOFs), creating chiral stationary phases for enantioseparation and functional materials for drug delivery. rsc.orgrsc.org

Examples of L-Cystine Derivatives in Materials Science:

| Material Type | Application | Key Features |

| Supramolecular Hydrogels | Drug delivery, tissue engineering | Biocompatibility, stimuli-responsiveness |

| Polymer Conjugates | Mucoadhesive materials, drug delivery systems | Enhanced tissue adhesion, biocompatibility |

| Modified Metal-Organic Frameworks (MOFs) | Chiral separations, drug delivery | Chirality, high surface area, tunable properties |

The integration of L-Cystine dimethyl ester dihydrochloride into these material systems could offer advantages such as improved solubility and the potential for further chemical modification through its ester groups.

Applications in Bio-inspired Chemistry and Biomimetic Systems

The structural similarity of L-Cystine dimethyl ester dihydrochloride to naturally occurring molecules makes it an excellent candidate for applications in bio-inspired chemistry and the development of biomimetic systems. These systems aim to mimic biological processes or structures to achieve specific functions.

A prominent example of a biomimetic application is the use of L-Cystine dimethyl ester dihydrochloride and its analogues as "molecular imposters" to inhibit the crystallization of L-cystine. nih.govnih.govacs.org By mimicking the structure of L-cystine, these molecules can bind to the growing crystal lattice, disrupting the crystallization process. nih.govacs.org This approach is a bio-inspired strategy for the potential treatment of cystinuria. nih.gov

The self-assembly of cysteine derivatives into ordered nanostructures, such as nanofibers and nanotubes, is another area of bio-inspired chemistry. nih.gov These self-assembled structures can mimic biological fibrils and have potential applications in areas such as nanotechnology and regenerative medicine.

Furthermore, the catalytic properties of cysteine residues in enzymes have inspired the design of artificial enzymes . nih.gov While still an emerging field, the development of synthetic catalysts that mimic the active sites of enzymes could have a profound impact on chemistry and medicine. The chiral scaffold and reactive functional groups of L-Cystine dimethyl ester dihydrochloride make it a potential building block for the construction of such artificial enzymes. For instance, L-cysteine has been shown to act as an irreversible inhibitor of the peroxidase-mimic catalytic activity of certain nanozymes, demonstrating its potential to modulate the activity of artificial enzyme systems. nih.govresearchgate.net

The exploration of L-Cystine dimethyl ester dihydrochloride and its analogues in these bio-inspired and biomimetic systems is a rapidly growing area of research with the potential to yield novel solutions to challenges in medicine, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-CDMEDH and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves esterification of L-cystine with methanol in the presence of HCl, followed by purification via recrystallization. Structural confirmation requires analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : To verify methyl ester groups (δ ~3.7 ppm for OCH₃) and disulfide bonds.

- Mass Spectrometry (MS) : To confirm molecular ion peaks (theoretical m/z: 268.35 for C₈H₁₆N₂O₄S₂·2HCl).

- Elemental Analysis : To validate Cl⁻ content (~21.1% w/w).

- Purity should be assessed via HPLC with UV detection (λ = 214 nm for thiol derivatives) .

Q. How can researchers ensure reproducibility in preparing L-CDMEDH solutions for in vitro studies?

- Methodological Answer :

- Solvent Selection : Use deoxygenated buffers (e.g., PBS with 1 mM EDTA) to prevent disulfide bond reduction.

- Concentration Standardization : Prepare fresh solutions daily to avoid hydrolysis; validate concentrations via UV spectrophotometry (ε = 280 nm for cystine derivatives).

- Storage : Aliquot and store at -20°C under inert gas (N₂/Ar) to minimize oxidation .

Q. What are the critical parameters for characterizing L-CDMEDH’s purity in academic research?

- Methodological Answer : Key parameters include:

- Chiral Purity : Assess via chiral HPLC (e.g., Chirobiotic T column) to confirm L-configuration retention.

- Disulfide Bond Stability : Monitor via Ellman’s assay for free thiols (unexpected signals indicate degradation).

- Residual Solvents : Use gas chromatography (GC) to detect methanol or HCl residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of L-CDMEDH across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or temperature variations. To address this:

- Systematic Solubility Testing : Use a standardized protocol (e.g., shake-flask method) across pH 2–8 and temperatures (4–37°C).

- Statistical Analysis : Apply ANOVA to compare datasets; consider ionic strength effects using the Hofmeister series.

- Meta-Analysis : Cross-reference studies for methodological differences (e.g., sonication duration, agitation) .

Q. What experimental strategies are optimal for studying L-CDMEDH’s stability under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Incubate L-CDMEDH in simulated gastric/intestinal fluids (pH 1.2–6.8) and analyze degradation via LC-MS/MS.

- Redox Environment Impact : Use glutathione (GSH/GSSG) gradients in cell lysates to model intracellular stability.

- Real-Time Monitoring : Employ Raman spectroscopy to track disulfide bond dynamics .

Q. How can L-CDMEDH’s role in modulating oxidative stress pathways be experimentally validated?

- Methodological Answer :

- Cell Models : Use SH-SY5Y neurons or HepG2 cells under H₂O₂-induced oxidative stress.

- Biomarker Assays : Quantify ROS (DCFH-DA probe), glutathione levels (DTNB assay), and mitochondrial membrane potential (JC-1 dye).

- Pathway Analysis : Perform RNA-seq to identify Nrf2/ARE or NF-κB pathway activation .

Q. What methodologies address discrepancies in L-CDMEDH’s cellular uptake efficiency between 2D vs. 3D culture models?

- Methodological Answer :

- Comparative Uptake Studies : Use fluorescently tagged L-CDMEDH (e.g., FITC conjugation) in monolayers vs. spheroids.

- Microscopy : Confocal imaging to visualize spatial distribution in 3D matrices.

- Pharmacokinetic Modeling : Apply compartmental models to adjust for diffusion barriers in 3D systems .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products